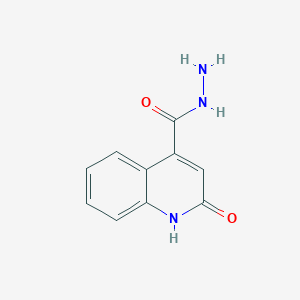

2-羟基喹啉-4-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxyquinoline-4-carbohydrazide is an organic compound that belongs to the class of hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group . It has a molecular formula of C10H9N3O2 .

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Hydroxyquinoline-4-carbohydrazide, has been greatly explored. For instance, Wang and co-workers showed an eco-friendly and cost-effective method for the preparation of 2,3,7-trisubstituted quinoline derivatives via the Friedlander reaction of 1-amino-4-bromo benzaldehyde with ethyl acetoacetate using HCl as the catalyst and H2O as the solvent .Molecular Structure Analysis

The molecular structure of 2-Hydroxyquinoline-4-carbohydrazide consists of a hydrogenated quinoline bearing a ketone group . The molecular weight of this compound is 203.2 .Chemical Reactions Analysis

Quinoline derivatives, including 2-Hydroxyquinoline-4-carbohydrazide, have been used in various chemical reactions. For instance, they have been used in the condensation and cyclodehydration in acidic or basic medium .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyquinoline-4-carbohydrazide include a molecular formula of C10H9N3O2 and a molecular weight of 203.2 .科学研究应用

Pharmacology

The quinoline ring, which is a part of 2-Hydroxyquinoline-4-carbohydrazide, is found in many biologically active natural alkaloids and is highly exploited by researchers due to its numerous potential applications in pharmacology . The best-known quinoline derivatives are quinine and chloroquine, which have played historical roles in malaria treatment and eradication from endemic regions .

Material Science

Quinoline derivatives also have potential applications in the field of material science . The unique properties of the quinoline ring make it a valuable component in the development of new materials.

Anti-HIV Activity

A class of 4-hydroxyquinoline-3-carbohydrazide derivatives, which are structurally similar to 2-Hydroxyquinoline-4-carbohydrazide, was prepared and evaluated for its anti-HIV activity . The primary bioassay results indicated that most of the tested compounds possess moderate inhibitory properties against the HIV-1 virus .

Docking Studies

Docking studies have been conducted on 4-hydroxyquinoline-3-carbohydrazide derivatives to understand their interaction with HIV-1 integrase, an enzyme required for viral replication . This research could potentially lead to the development of new anti-HIV drugs.

Fluorescence Study

Research has been conducted on the fluorescence properties of certain 2-hydroxyquinoline derivatives . These studies could lead to the development of new fluorescent materials or probes.

Synthesis of New Compounds

2-Hydroxyquinoline-4-carbohydrazide can be used as a building block in the synthesis of new compounds . These new compounds could have a variety of applications in different fields of science and technology.

作用机制

Target of Action

The primary target of 2-Hydroxyquinoline-4-carbohydrazide is the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in Pseudomonas putida, a Gram-negative, rod-shaped, saprotrophic soil bacterium .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function

Biochemical Pathways

It is known that the compound is involved in the quorum sensing system of pseudomonas aeruginosa, a process that regulates gene expression in response to cell population density . The compound’s role in these pathways and their downstream effects is a subject of ongoing research.

Result of Action

It is known that the compound plays a role in the quorum sensing system of Pseudomonas aeruginosa

未来方向

Quinoline and its derivatives, including 2-Hydroxyquinoline-4-carbohydrazide, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

属性

IUPAC Name |

2-oxo-1H-quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(15)7-5-9(14)12-8-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVVABCGQLHBQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyquinoline-4-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2716714.png)

![ethyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2716717.png)

![2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2716718.png)

![4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2716720.png)

![2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2716726.png)

![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2716728.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide](/img/structure/B2716732.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2716733.png)

![1,7-bis[(4-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2716736.png)